5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic organic compound belonging to the family of oxazolidines. Oxazolidines are five-membered heterocyclic compounds characterized by a ring structure containing both nitrogen and oxygen atoms. This specific compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical processes, often involving the reaction of specific precursors that contain the necessary functional groups. The detailed synthesis methods will be discussed in the synthesis analysis section.
5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is classified as an oxazolidine derivative. Its molecular formula is , with a molecular weight of approximately 315.80 g/mol. The compound features a unique combination of functional groups that contribute to its chemical behavior and potential applications.
The synthesis of 5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the following steps:
The synthesis may require specific catalysts or solvents to optimize yield and selectivity. Reaction conditions such as temperature, pressure, and time must be carefully controlled to achieve the desired product.
The molecular structure of 5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can be represented by its chemical formula . The structure consists of:
The compound's structural data can be represented in various formats including:
C(C)(C)C1(C(=O)N(C)CC1)C(C)C
InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3
These representations provide insights into the connectivity and spatial arrangement of atoms within the molecule.
5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can participate in various chemical reactions typical for oxazolidine derivatives:
The reactivity of this compound may be influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for 5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can vary based on its application:
Further studies would be required to elucidate specific pathways and interactions at the molecular level.
The physical properties of 5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one include:
Chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry may provide additional insights into these properties.
5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has several potential scientific uses:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1